molecular formula C10H18O2 B1240370 4-Hydroxydecenal CAS No. 29389-17-1

4-Hydroxydecenal

Cat. No.: B1240370
CAS No.: 29389-17-1
M. Wt: 170.25 g/mol
InChI Key: HDQZDHGXJUBNIK-SOFGYWHQSA-N
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Description

4-Hydroxydecenal, also known as (2E)-4-hydroxydec-2-enal, is an organic compound belonging to the class of fatty alcohols. It is a uremic toxin, which means it is a toxic compound that accumulates in the body due to kidney dysfunction. This compound is a product of lipid peroxidation and is known for its role in oxidative stress and cellular damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxydecenal can be synthesized through the oxidation of fatty acids. One common method involves the use of iron/ascorbate to induce oxidative damage in isolated rat liver mitochondria, leading to the formation of this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxydecenal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-Hydroxydecenal has several applications in scientific research:

Mechanism of Action

4-Hydroxydecenal exerts its effects primarily through the formation of reactive oxygen species (ROS). It is actively transported into the kidneys via organic ion transporters, especially OAT3. Increased levels of this compound stimulate the production of ROS, leading to oxidative damage in cells . This compound can also form adducts with proteins and DNA, disrupting their normal functions and contributing to cellular damage.

Comparison with Similar Compounds

    4-Hydroxynonenal: Another α,β-unsaturated hydroxyalkenal formed during lipid peroxidation.

    4-Hydroxyhexenal: A shorter-chain analog of 4-Hydroxydecenal, also formed during lipid peroxidation.

Uniqueness: this compound is unique due to its longer carbon chain, which affects its solubility and reactivity compared to shorter-chain analogs. Its role as a uremic toxin and its specific involvement in kidney-related oxidative stress also distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-4-hydroxydec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8-10,12H,2-5,7H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQZDHGXJUBNIK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29389-17-1
Record name 4-Hydroxy-2-decenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029389171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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